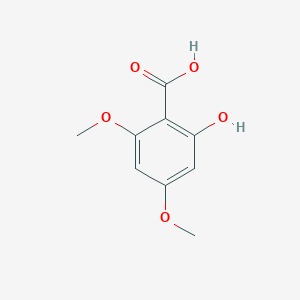

2-Hydroxy-4,6-dimethoxybenzoic acid

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-hydroxy-4,6-dimethoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O5/c1-13-5-3-6(10)8(9(11)12)7(4-5)14-2/h3-4,10H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEIJLTBRQHFMDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)OC)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60185726 | |

| Record name | 4,6-Dimethoxysalicylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60185726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3187-19-7 | |

| Record name | 2-Hydroxy-4,6-dimethoxybenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3187-19-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,6-Dimethoxysalicylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003187197 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3187-19-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=151975 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,6-Dimethoxysalicylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60185726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,6-dimethoxysalicylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.713 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 2 Hydroxy 4,6 Dimethoxybenzoic Acid

Classical Synthetic Approaches to 2-Hydroxy-4,6-dimethoxybenzoic Acid

The traditional synthesis of this compound has been approached through various established chemical strategies. These methods often involve multi-step sequences and rely on well-understood reaction mechanisms.

Precursor Compounds and Starting Materials in this compound Synthesis

The foundation of any synthesis lies in the selection of appropriate starting materials. For this compound, a key precursor is 3,5-dimethoxyphenol (B141022). chemicalbook.com This compound provides the core benzene (B151609) ring with the required methoxy (B1213986) groups at positions 3 and 5, setting the stage for the introduction of the hydroxyl and carboxylic acid functionalities at the desired locations. Another related synthesis for a similar compound, 2-hydroxy-4,5-dimethoxybenzoic acid, utilizes 2-hydroxy-4,5-dimethoxybenzaldehyde (B111897) as a starting point. rsc.org

Multi-step Reaction Pathways for this compound Generation

The transformation of precursor molecules into this compound typically involves a series of reactions. One documented multi-step pathway begins with 3,5-dimethoxyphenol and proceeds through four main stages. chemicalbook.com This process involves reactions such as bromination and the introduction of a carboxyl group via lithiation. chemicalbook.com A similar multi-step approach is observed in the synthesis of related hydroxybenzoic acids, which can involve steps like acetylation, oxidation, and subsequent hydrolysis to yield the final product. rsc.orgyoutube.com For instance, the synthesis of 2-hydroxy-4,5-dimethoxybenzoic acid from 2-hydroxy-4,5-dimethoxybenzaldehyde involves an initial acetylation, followed by oxidation with potassium permanganate, and finally acidification to yield the desired acid. rsc.org

A notable multi-step synthesis is detailed as follows:

Step 1: Reaction completion over 3 hours at 110 °C with a yield of 97%.

Step 2: Use of N-Bromosuccinimide (NBS) in dichloromethane (B109758) (CH2Cl2) for 1 hour at 0 °C, resulting in a 90% yield.

Step 3: Treatment with potassium hydroxide (B78521) (KOH) in methanol (B129727) for 2.5 hours at 20 °C, achieving a 67% yield.

Step 4: A two-part step involving n-butyllithium in hexane (B92381) and tetrahydrofuran (B95107) for 2 hours at -25 °C, followed by further reaction in tetrahydrofuran and dichloromethane at 20 °C, with a final yield of 65%. chemicalbook.com

Yield Optimization and Reaction Condition Analysis in this compound Synthesis

Optimizing reaction yields and conditions is paramount for efficient synthesis. In the synthesis of the related 2,6-dimethoxybenzoic acid, traditional solvents like dimethyl formamide (B127407) or triethylamine (B128534) have been found to have weak solvation effects, leading to more violent reactions and lower yields. google.com The search for better catalysts and less expensive, safer raw materials is an ongoing effort to improve efficiency and reduce byproducts. google.com For instance, a method for preparing 2-hydroxy-4,5-dimethoxybenzoic acid from 2,4,5-trimethoxybenzoic acid in a polar aprotic solvent with a straight chain or cyclic amine has been shown to produce higher yields, be cost-effective, and suitable for industrial production. google.com In one example of this, using piperidine (B6355638) in N,N-dimethylacetamide at 150°C for 4 hours resulted in an 85.7% yield. google.com

Novel and Green Chemistry Syntheses of this compound

In recent years, there has been a significant shift towards developing more environmentally friendly synthetic methods. Green chemistry principles are being applied to the synthesis of benzoic acid derivatives to reduce the use of hazardous solvents and reagents. chemmethod.com Microwave-assisted synthesis has emerged as a promising technique, often leading to shorter reaction times, higher yields, and lower energy consumption compared to conventional heating methods. chemmethod.com For example, the synthesis of hydrazide derivatives has been achieved in minutes with high yield using a lab-made microwave, eliminating the need for traditional refluxing in organic solvents. chemmethod.com The use of water as a solvent in these reactions further enhances their green credentials. chemmethod.com While specific examples for this compound are not detailed, the principles are broadly applicable to the synthesis of its class of compounds.

Regioselective Synthesis Strategies for this compound

Regioselectivity, the control of the position of chemical bond formation, is a critical aspect of synthesizing substituted benzene rings. For compounds like this compound, ensuring the correct placement of the hydroxyl and carboxyl groups is essential. Halogenation-hydrolysis strategies have been explored for the regioselective synthesis of substituted 2-hydroxybenzoic acids. For example, reacting 3,4-dimethoxybenzoic acid with bromine in concentrated hydrochloric acid can achieve over 90% selectivity for bromination at the 6-position, a significant improvement over traditional methods using organic solvents which show lower regioselectivity. The subsequent hydrolysis, often catalyzed by copper sulfate (B86663), replaces the bromine atom with a hydroxyl group. Adapting such protocols for precursors like 3,5-dimethoxyphenol could theoretically enable the regioselective synthesis of this compound.

Derivatization and Functionalization Reactions of this compound

This compound can undergo a variety of chemical reactions to form new derivatives with potentially useful properties. The functional groups present on the molecule—the hydroxyl group, the carboxylic acid group, and the methoxy groups—are all sites for chemical modification.

Common reactions include:

Oxidation: The hydroxyl group can be oxidized.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

This compound is a key intermediate in the synthesis of various pharmaceuticals and is used in the synthesis of rac Zearalenone-d6, an estrogenic mycotoxin. chemicalbook.comfishersci.fi Its derivatives are being investigated for their potential as anti-inflammatory and analgesic agents.

| Starting Material/Precursor | Reagents and Conditions | Product | Yield (%) | Reference |

| 3,5-Dimethoxyphenol | Multi-step synthesis including bromination and lithiation | This compound | - | chemicalbook.com |

| 2-Hydroxy-4,5-dimethoxybenzaldehyde | 1. Acetic anhydride, pyridine; 2. Potassium permanganate, acetone; 3. Hydrochloric acid | 2-Hydroxy-4,5-dimethoxybenzoic acid | - | rsc.org |

| 2,4,5-Trimethoxybenzoic acid | Piperidine, N,N-dimethylacetamide, 150°C, 4h | 2-Hydroxy-4,5-dimethoxybenzoic acid | 85.7 | google.com |

| 3,4-Dimethoxybenzoic acid | Bromine, concentrated HCl | 2-Bromo-4,5-dimethoxybenzoic acid | >90 (selectivity) |

Esterification and Etherification of this compound

The presence of both a carboxylic acid and a phenolic hydroxyl group allows this compound to undergo esterification and etherification reactions, respectively. These transformations are fundamental for creating derivatives with modified properties.

Esterification: The carboxylic acid moiety of this compound can be converted to an ester through various methods. The classic Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol under acidic catalysis, is a common approach. iajpr.com More advanced and green methodologies have also been developed for hydroxybenzoic acids. For instance, a highly effective method involves the use of a dried Dowex H+ cation-exchange resin with sodium iodide (NaI) as a catalyst system. nih.gov This approach is noted for being high-yielding, energy-efficient, and environmentally friendly due to the reusability of the resin catalyst. nih.gov While a 50% conversion of salicylic (B10762653) acid (2-hydroxybenzoic acid) to its ethyl ester was observed after 72 hours of reflux, this method demonstrates a regioselective potential for valuable carboxylic acids. nih.gov

Another established method for esterifying hydroxybenzoic acids involves reacting them with a halocarbon, such as benzyl (B1604629) chloride or isopropyl bromide, in a homogeneous liquid phase in the presence of a non-quaternizable tertiary amine like N,N-diisopropylethylamine. google.com This process is applicable to a wide range of hydroxybenzoic acids and their derivatives. google.com

Etherification: The phenolic hydroxyl group at the C2 position can be converted into an ether. Standard ether synthesis conditions, such as the Williamson ether synthesis, can be applied. This typically involves deprotonating the hydroxyl group with a suitable base (e.g., sodium hydride or potassium carbonate) to form a phenoxide ion, which then acts as a nucleophile to displace a halide from an alkyl halide, forming the corresponding ether. This reaction provides a route to a variety of 2-alkoxy-4,6-dimethoxybenzoic acid derivatives.

Halogenation and Nitration of this compound

The aromatic ring of this compound is highly activated towards electrophilic aromatic substitution due to the presence of the strong electron-donating hydroxyl and methoxy groups.

Halogenation: The introduction of halogen atoms onto the benzene ring can significantly alter the compound's chemical and physical properties. Bromination of this compound, for example, leads to the formation of 2-bromo-4,6-dimethoxybenzoic acid, which increases the molecular weight and hydrophobicity. A patented halogenation-hydrolysis strategy, while demonstrated for 4,5-dialkoxy analogs, is relevant for the regioselective functionalization of this scaffold. This method involves the selective bromination of a dimethoxybenzoic acid precursor in concentrated hydrochloric acid, which can achieve over 90% selectivity, followed by a copper-catalyzed hydrolysis to install the hydroxyl group.

Table 1: Halogenation-Hydrolysis Protocol for Analogous Compounds

| Parameter | Conditions |

|---|---|

| Bromination Solvent | Concentrated HCl (33–40%) |

| Bromine Equivalents | 1.0–1.1 |

| Reaction Temperature | 10–35°C |

| Hydrolysis Catalysts | CuSO₄, pyridine |

| Hydrolysis Yield | 85% (for 4,5-dimethoxy analog) |

Nitration: Nitration introduces a nitro (–NO₂) group onto the aromatic ring, typically using a mixture of nitric acid and sulfuric acid. For this compound, the directing effects of the substituents must be considered. The hydroxyl and two methoxy groups are strong activating ortho-, para-directors, while the carboxylic acid group is a deactivating meta-director. The positions available for substitution are C3 and C5. Given the strong activating nature of the oxygen-containing substituents, nitration is expected to occur at one of these positions, with the specific outcome potentially influenced by steric hindrance and reaction conditions.

Condensation and Coupling Reactions involving this compound

This compound and its derivatives can participate in various reactions to form larger, more complex molecules.

Condensation Reactions: The active functional groups of the molecule allow it to be used in condensation reactions. For example, the related compound 2-carboxymethyl-4,6-dimethoxybenzoic acid can be cyclized to 6,8-dimethoxyisochroman-1,3-dione (B8768259) by heating with acetic anhydride. google.com This type of intramolecular condensation highlights the potential for forming heterocyclic structures from derivatives of this compound.

Coupling Reactions: Azo coupling is a potential reaction pathway where the activated aromatic ring can act as a coupling component. The reaction with a diazonium salt would likely occur at the C5 position, para to the hydroxyl group and ortho to a methoxy group, to form a colored azo compound. This type of reaction is common for activated phenols. Furthermore, organometallic derivatives can be used in coupling reactions. For instance, 2,6-dimethoxyphenyllithium, a related organometallic reagent, undergoes condensation with various esters to produce ketones and carbinols, demonstrating the utility of such species in forming new carbon-carbon bonds.

Synthesis of Conjugates and Prodrugs of this compound

The structural features of this compound make it a valuable building block in the synthesis of more complex molecules, including conjugates and potential prodrugs.

Synthesis of Conjugates: A key application of this compound is as a chemical intermediate. It is specifically used as a reagent in the synthesis of rac Zearalenone-d6, which is an estrogenic mycotoxin. chemicalbook.com This demonstrates its role as a precursor for constructing larger, biologically relevant molecules.

Synthesis of Prodrugs: Prodrugs are inactive or less active drug forms that are converted to the active form in the body. Esterification is a common strategy for creating prodrugs. iajpr.com The carboxylic acid or phenolic hydroxyl group of this compound could be masked with moieties designed to improve properties such as membrane permeability or to achieve targeted drug release. Common prodrug strategies that could be applied include the formation of pivaloyloxymethyl (POM) esters or amides. nih.gov Another approach is the synthesis of double-prodrugs, where the molecule could be linked to another active agent through a labile linker, such as a p-hydroxybenzoyl group, to create a hybrid therapeutic. nih.gov For instance, the S-acyl-2-thioethyl (SATE) prodrug approach has been used to mask monophosphates and link them to other inhibitors. nih.gov These general principles could be adapted to create prodrugs of biologically active derivatives of this compound.

Catalytic Methods in the Preparation of this compound and its Analogues

Catalysis plays a crucial role in the efficient and selective synthesis of this compound and its analogues.

One significant catalytic method involves the preparation of 2,6-disubstituted 4-hydroxy-benzoic acids by the dehydrogenation of cyclohexenone carboxylic acid esters. google.com This reaction is carried out in the liquid phase at high temperatures (140-350°C) in the presence of a noble metal catalyst, such as palladium on an activated carbon or chromia/alumina support. google.com

Another key catalytic step is seen in the synthesis of hydroxylated benzoic acids via a halogenation-hydrolysis sequence. The hydrolysis of the brominated intermediate to introduce the hydroxyl group is catalyzed by copper sulfate and pyridine.

Furthermore, catalytic hydrogenation is employed in the synthesis of amino-substituted analogues. For example, 2-Amino-4,5-dimethoxybenzoic acid is prepared from its corresponding nitro precursor, methyl-4,5-dimethoxy-2-nitro-benzoate, via a hydrogenation reaction using a palladium on activated carbon (Pd/C) catalyst. chemicalbook.com This reaction proceeds at 50°C under pressure to reduce the nitro group to an amine with high efficiency. chemicalbook.com

Table 2: Catalytic Hydrogenation for Amine Analogue Synthesis

| Starting Material | Catalyst | Solvent | Temperature | Pressure | Product | Yield |

|---|

Biological Activities and Pharmacological Investigations of 2 Hydroxy 4,6 Dimethoxybenzoic Acid

Antimicrobial Efficacy and Mechanisms of Action of 2-Hydroxy-4,6-dimethoxybenzoic Acid Analogues

The antimicrobial properties of this compound and its structural relatives have been a subject of scientific investigation, revealing a spectrum of activity against bacteria, fungi, and viruses. These compounds exert their effects through various mechanisms, often targeting cellular integrity and vital metabolic pathways.

Antibacterial Potency against Specific Bacterial Strains (e.g., E. coli, S. aureus, P. aeruginosa, B. subtilis)

Analogues of this compound have shown varied antibacterial efficacy. For instance, a study on 2-hydroxy-4-methoxybenzaldehyde, a related compound, reported a Minimum Inhibitory Concentration (MIC) of 1024 µg/mL against Staphylococcus aureus. nih.gov The mechanism of action for this compound was found to involve the disruption of the bacterial cell membrane. nih.gov

Research on other benzoic acid derivatives has further illuminated their antibacterial potential. For example, thioureides of 2-(4-chlorophenoxymethyl)-benzoic acid have demonstrated significant activity against S. aureus, with MIC values as low as 32 μg/mL. researchgate.net These compounds also showed broad-spectrum activity against Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa. researchgate.net Another study on new thioureides of 2-(4-methylphenoxymethyl) benzoic acid reported MICs ranging from 250 µg to 31.5 µg against P. aeruginosa and from 1000 µg to 62.5 µg against Gram-positive bacteria. researchgate.net

The position of substituents on the benzoic acid ring plays a crucial role in its antibacterial activity. A study on positional isomerism of benzoic acid derivatives found that 2-hydroxybenzoic acid was particularly effective against E. coli, with a MIC of 1 mg/mL. nih.gov In contrast, derivatives with methoxyl groups showed varied bacteriostatic activity. nih.gov A novel phenolic compound, 5-(p-hydroxybenzoyl) shikimic acid, demonstrated moderate antibacterial activity against methicillin-resistant Staphylococcus haemolyticus and E. coli with a MIC of 100 μg/mL. nih.gov

Interactive Data Table: Antibacterial Activity of this compound Analogues

| Compound/Analogue | Bacterial Strain | MIC (µg/mL) | Reference |

| 2-hydroxy-4-methoxybenzaldehyde | Staphylococcus aureus | 1024 | nih.gov |

| Thioureides of 2-(4-chlorophenoxymethyl)-benzoic acid | Staphylococcus aureus | 32 | researchgate.net |

| Thioureides of 2-(4-methylphenoxymethyl) benzoic acid | Pseudomonas aeruginosa | 31.5 - 250 | researchgate.net |

| Thioureides of 2-(4-methylphenoxymethyl) benzoic acid | Gram-positive bacteria | 62.5 - 1000 | researchgate.net |

| 2-hydroxybenzoic acid | Escherichia coli | 1000 | nih.gov |

| 5-(p-hydroxybenzoyl) shikimic acid | Escherichia coli | 100 | nih.gov |

| 5-(p-hydroxybenzoyl) shikimic acid | Methicillin-resistant Staphylococcus haemolyticus | 100 | nih.gov |

Antifungal Activities and Inhibition Mechanisms (e.g., against C. albicans, T. mentagrophytes)

Analogues of this compound have also been investigated for their antifungal properties. Benzoic acid and its derivatives are known to inhibit the growth of molds and yeasts. wikipedia.org A study on 2-hydroxy 4,4',6'-trimethoxy chalcone (B49325), a structural analogue, demonstrated its ability to inhibit spore germination in various fungi.

More specific data is available for certain derivatives. For example, new thioureides of 2-(4-methylphenoxymethyl) benzoic acid exhibited high activity against planktonic fungal cells, with MICs ranging from 62.5 µg to 15.6 µg against Candida albicans and Aspergillus niger. researchgate.net Similarly, hydroxyl amides of 3,4,5-trimethoxybenzoic acid have shown antifungal activity, with one derivative being particularly active against C. albicans. scielo.br

Interactive Data Table: Antifungal Activity of this compound Analogues

| Compound/Analogue | Fungal Strain | MIC (µg/mL) | Reference |

| Thioureides of 2-(4-methylphenoxymethyl) benzoic acid | Candida albicans | 15.6 - 62.5 | researchgate.net |

| Thioureides of 2-(4-methylphenoxymethyl) benzoic acid | Aspergillus niger | 15.6 - 62.5 | researchgate.net |

Antiviral Properties of this compound and Related Structures

The antiviral potential of benzoic acid derivatives has been explored against various viruses. Benzoic acid itself has been described to have activity against picornaviruses. chemicalbook.com Research has shown that certain benzoic acid derivatives possess antiviral activity against influenza A virus by inhibiting its neuraminidase. nih.gov One such derivative, NC-5, was found to inhibit influenza A viruses with a 50% effective concentration (EC50) of 33.6 μM for the H1N1 strain. nih.gov

Furthermore, some benzoic acid derivatives have demonstrated activity against Herpes Simplex Virus (HSV). scilifelab.seresearchgate.net For instance, benzavir-2, a derivative of benzoic acid, showed potency similar to acyclovir (B1169) against both HSV-1 and HSV-2. scilifelab.se These findings suggest that the benzoic acid scaffold is a promising starting point for the development of new antiviral agents.

Antioxidant Potential and Reactive Oxygen Species Scavenging by this compound Analogues

The antioxidant properties of phenolic compounds, including this compound and its analogues, are well-documented. These compounds can neutralize harmful free radicals, thereby protecting cells from oxidative damage.

In Vitro Assays for Antioxidant Capacity Assessment

Several in vitro assays are commonly used to evaluate the antioxidant capacity of chemical compounds. These include the DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and FRAP (ferric reducing antioxidant power) assays. These tests measure the ability of a compound to scavenge free radicals or reduce metal ions.

Studies on various hydroxybenzoic acid derivatives have demonstrated their antioxidant potential. The number and position of hydroxyl groups on the aromatic ring significantly influence the antioxidant activity. nih.gov For example, a study on new benzoic acid derivatives from Cassia italica showed significant antioxidant capacities in the DPPH assay. nih.gov Another comprehensive study on plant-derived hydroxybenzoic acids evaluated their antioxidant properties using DPPH, ABTS, and FRAP assays, highlighting the potent activity of several dihydroxybenzoic and trihydroxybenzoic acid derivatives. nih.gov

Interactive Data Table: In Vitro Antioxidant Activity of Hydroxybenzoic Acid Analogues

| Compound/Analogue | Assay | Result (IC50 or equivalent) | Reference |

| 2,5-dihydroxybenzoic acid | FRAP | 236.00 µM Fe2+ | nih.gov |

| 3,4,5-trihydroxybenzoic acid | CUPRAC | 73.85 µM Trolox equivalents | nih.gov |

| New benzoic acid derivatives from Cassia italica | DPPH | 19.7% to 95.8% activity | nih.gov |

Cellular Antioxidant Protection Mechanisms

Beyond in vitro scavenging, analogues of this compound have been shown to exert protective effects within cellular systems. One of the key mechanisms is the modulation of endogenous antioxidant defense systems. For instance, mitochondriotropic antioxidants derived from hydroxybenzoic acid have been developed to specifically target mitochondrial oxidative stress, a key factor in neurodegenerative diseases. frontiersin.org These compounds have shown the ability to prevent cytotoxicity induced by oxidative stress. frontiersin.org

The structural features of these compounds, such as the presence of hydroxyl and methoxy (B1213986) groups, contribute to their ability to protect cells. These groups can donate hydrogen atoms or electrons to neutralize reactive oxygen species (ROS), thus preventing damage to vital cellular components like DNA, proteins, and lipids. The development of dual-target ligands based on hydroxybenzoic acid, which combine antioxidant properties with other therapeutic activities, represents a promising strategy for addressing complex diseases associated with oxidative stress. frontiersin.org

Anti-inflammatory Effects and Immunomodulatory Research of this compound Analogues

Analogues of this compound have been the subject of research for their potential anti-inflammatory and immunomodulatory properties. These investigations have focused on their ability to inhibit the production of pro-inflammatory molecules and modulate key signaling pathways involved in the inflammatory response.

Derivatives of this compound have demonstrated the capacity to suppress the expression of several key pro-inflammatory mediators. For instance, the analogue 2'-hydroxy-4',6'-dimethoxychalcone has been shown to significantly reduce the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) in lipopolysaccharide (LPS)-stimulated RAW264.7 cells. nih.gov Furthermore, this compound was found to mitigate the expression of inflammatory cytokines. nih.gov Another related compound, 2-hydroxy-4-methoxybenzoic acid, has also been shown to influence the levels of inflammatory cytokines.

The anti-inflammatory activity of these analogues is often evaluated by their ability to inhibit protein denaturation, a process implicated in inflammation.

Table 1: Inhibition of Pro-inflammatory Mediators by this compound Analogues

| Compound | Mediator | Effect | Cell Line/Model |

|---|---|---|---|

| 2'-Hydroxy-4',6'-dimethoxychalcone | Nitric Oxide (NO) | Significant mitigation of LPS-induced expression nih.gov | RAW264.7 cells |

| 2'-Hydroxy-4',6'-dimethoxychalcone | Prostaglandin E2 (PGE2) | Significant mitigation of LPS-induced expression nih.gov | RAW264.7 cells |

| 2'-Hydroxy-4',6'-dimethoxychalcone | Inflammatory Cytokines | Significant mitigation of LPS-induced expression nih.gov | RAW264.7 cells |

| 2'-Hydroxy-4',6'-dimethoxychalcone | COX-2 | Significant mitigation of LPS-induced expression nih.gov | RAW264.7 cells |

The anti-inflammatory effects of this compound analogues are linked to their ability to modulate critical inflammatory signaling pathways. Research has shown that 2'-hydroxy-4',6'-dimethoxychalcone can alleviate LPS-induced damage by reducing the protein levels of nuclear factor kappa B (NF-κB), p38, and c-Jun N-terminal kinase (JNK). nih.gov This compound also affects the nuclear translocation of the NF-κB/p65 subunit. nih.gov The modulation of these pathways is a key mechanism underlying the anti-inflammatory properties of these compounds.

Enzyme Inhibition and Receptor Modulation Studies of this compound and its Analogues

Investigations into the enzyme inhibition and receptor modulation activities of this compound and its derivatives have revealed potential interactions with various biological targets.

Analogues of this compound have been evaluated for their inhibitory effects on several enzymes implicated in disease pathogenesis.

Acetylcholinesterase (AChE): A series of 2'-hydroxy- and 2'-hydroxy-4',6'-dimethoxychalcones have been synthesized and assessed as inhibitors of human acetylcholinesterase (AChE), an enzyme targeted in the management of Alzheimer's disease. nih.gov Several of these compounds displayed inhibitory activity, with the most active ones showing IC50 values in the range of 40–85 µM. nih.gov Kinetic studies have indicated that these compounds can act as mixed-type inhibitors, interacting with both the peripheral anionic site and the gorge region of AChE. nih.gov

Beta-site amyloid precursor protein cleaving enzyme 1 (BACE-1): While the direct inhibition of BACE-1 by this compound has not been extensively reported, related structures are being investigated. Dual inhibitors that target both AChE and BACE-1 are of interest in Alzheimer's disease research. nih.gov Some molecules have been identified that inhibit both enzymes, with BACE-1 inhibition observed in the micromolar range. nih.gov

Phospholipase A2 (PLA2): Phospholipases A2 are enzymes involved in the generation of pro-inflammatory mediators. nih.govnih.gov Polyhydroxy phenolic compounds have been studied for their ability to inhibit PLA2. nih.gov Notably, 2,4,6-trihydroxy acetophenone, a structurally related compound, was found to be among the most efficient inhibitors of PLA2 enzymatic activity. nih.gov Molecular modeling studies suggest that these inhibitors may act by destabilizing the coordination of the calcium atom essential for the enzyme's catalytic activity. nih.gov

Hyaluronidase (B3051955): Hyaluronidases are enzymes that degrade hyaluronic acid and are involved in processes like inflammation and the spread of toxins. nih.govdovepress.com While various natural compounds are being explored as hyaluronidase inhibitors, specific data on the inhibitory activity of this compound or its direct analogues is limited in the reviewed literature.

Table 2: Enzyme Inhibitory Activity of this compound Analogues and Related Compounds

| Compound Class/Analogue | Enzyme Target | Activity (IC50) |

|---|---|---|

| 2'-Hydroxy- and 2'-hydroxy-4',6'-dimethoxychalcones | Acetylcholinesterase (AChE) | 40–85 µM nih.gov |

The ability of this compound analogues to bind to and modulate the activity of specific receptors is an area of ongoing research. Sigma receptors, particularly the σ2 subtype, have been implicated in various cellular processes and are considered therapeutic targets. nih.gov Conformationally flexible benzamide (B126) analogues with a dimethoxy-isoquinoline structure have shown high affinity and selectivity for σ2 receptors. nih.gov The structural similarities suggest that derivatives of this compound could potentially be explored for their interaction with such receptors.

Anticarcinogenic and Cytotoxic Research on this compound and Analogues

The potential of this compound analogues as anticarcinogenic and cytotoxic agents has been investigated against various cancer cell lines.

Chalcone derivatives, in particular, have demonstrated notable antiproliferative activity. For example, 4'-hydroxy-2',6'-dimethoxychalcone has been evaluated for its cytotoxicity against a panel of human cancer cell lines, including multidrug-resistant types. nih.gov This compound exhibited IC50 values in the micromolar range against several cancer cell lines. nih.gov Mechanistic studies have suggested that its cytotoxic effects may be mediated through the induction of apoptosis, disruption of the mitochondrial membrane potential, and an increase in reactive oxygen species (ROS). nih.gov

Table 3: Cytotoxic Activity of 4'-Hydroxy-2',6'-dimethoxychalcone against Human Cancer Cell Lines

| Cancer Cell Line | IC50 (µM) |

|---|---|

| Leukemia (CEM/ADR5000) | 2.54 nih.gov |

| Leukemia (CCRF-CEM) | Not specified as lowest |

Antiproliferative Effects on Cancer Cell Lines

Derivatives and analogues of this compound have demonstrated notable antiproliferative effects across various cancer cell lines. Research into benzoic acid derivatives has highlighted their potential as anticancer agents. nih.gov For instance, 2-hydroxy-4-methoxy benzoic acid (HMBA), a closely related analogue, has been investigated for its effects on melanoma. phcog.com Studies on this compound showed it inhibits the propagation of SK-MEL-28 melanoma cells. phcog.com

Other related structures, such as hydroxychalcones, which share biosynthetic precursors with benzoic acid derivatives, have also been a focus of anticancer research. A chalcone derivative, 2′,4-dihydroxy-4′,6′-dimethoxy-chalcone (DDC), demonstrated selective inhibition of breast cancer cell proliferation in both luminal A (MCF-7) and triple-negative (MDA-MB-231) breast cancer cell lines. nih.gov Similarly, 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone (B1244802) was found to be cytotoxic to human chronic leukemia K562 cells. researchgate.net The antiproliferative activity of these compounds underscores the potential of the core chemical scaffold in developing new cancer therapies.

Table 1: Antiproliferative Effects of this compound Analogues

| Compound | Cancer Cell Line | Key Findings | Citation |

|---|---|---|---|

| 2-hydroxy-4-methoxy benzoic acid (HMBA) | SK-MEL-28 (Melanoma) | Inhibits cell propagation. | phcog.com |

| 2′,4-dihydroxy-4′,6′-dimethoxy-chalcone (DDC) | MCF-7, MDA-MB-231 (Breast Cancer) | Selectively inhibits cell proliferation. | nih.gov |

| 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone | K562 (Leukemia) | Exhibited cytotoxicity with an IC50 value of 14.2 μM. | researchgate.net |

| 4-hydroxybenzoic acid derivatives | K562, MCF-7, U937 (Leukemia, Breast Cancer) | Identified as pan-HDAC inhibitors with anticancer properties. | nih.gov |

Apoptosis Induction and Cell Cycle Arrest Mechanisms

The antiproliferative effects of this compound analogues are often linked to their ability to induce programmed cell death (apoptosis) and to halt the cell division cycle. The analogue 2-hydroxy-4-methoxy benzoic acid (HMBA) was found to induce apoptosis in SK-MEL-28 melanoma cells. phcog.com This process was accompanied by DNA damage and the activation of autophagy. phcog.com The study revealed that HMBA-induced apoptosis and autophagy are mediated through the phosphorylation of key signaling proteins, including ERK, p38, and JNK. phcog.com

Similarly, the chalcone derivative 2′,4-dihydroxy-4′,6′-dimethoxy-chalcone (DDC) triggers both autophagy and intrinsic (mitochondrial) apoptosis in breast cancer cells. nih.gov This compound was shown to cause cell cycle arrest in the G0/G1 phase and to alter the mitochondrial outer membrane potential, a key event in the intrinsic apoptotic pathway. nih.gov Further investigation into other chalcones revealed that 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone induces apoptosis in K562 leukemia cells by downregulating the anti-apoptotic protein Bcl-2. researchgate.net Another chalcone glycoside, 4'-O-β-d-glucopyranosyl-4-hydroxy-3,3',5-trimethoxychalcone, was found to inhibit the growth of neuroblastoma cells by inducing G0/G1 cell cycle arrest and caspase-dependent apoptosis. alliedacademies.org This arrest was associated with decreased protein expression of cyclin D and phospho-retinoblastoma protein (Rb). alliedacademies.org These findings highlight a common mechanism for these related compounds, which involves disrupting the normal cell cycle and activating apoptotic pathways to eliminate cancerous cells. nih.govnih.gov

Neuroprotective Properties and Neurological Disorder Research involving this compound Analogues

Analogues of this compound, particularly simpler phenolic acids, are being investigated for their neuroprotective capabilities. Phenolic compounds found in various plants are recognized for their potential health benefits, including reducing the risk of neurodegenerative disorders. nih.gov Research has focused on common metabolites like 4-hydroxybenzoic acid (HBA) and protocatechuic acid (PCA) for their ability to protect neurons. nih.gov These compounds are metabolites of many polyphenols and may be the key bioactive components responsible for the neuroprotective effects of certain diets. nih.gov

Potential in Alzheimer's Disease Therapeutic Development through Target Inhibition

A primary area of investigation for these analogues is in the context of Alzheimer's disease (AD). A key pathological feature of AD is oxidative stress, which contributes to neuronal cell death. nih.gov Analogues such as 4-hydroxybenzoic acid (HBA) and protocatechuic acid (PCA) have shown the ability to protect primary cultures of cerebellar granule neurons by mitigating oxidative stress induced by hydrogen peroxide. nih.gov Hydrogen peroxide is a significant factor in AD, as its production is enhanced by proteins like amyloid-beta, which is implicated in the disease's pathogenesis. nih.gov Furthermore, some natural extracts containing phenolic compounds have been found to improve learning and memory, increase antioxidant potential, and decrease acetylcholinesterase (AChE) activity in animal models of AD. nih.gov

Mechanisms of Neuroprotection

The neuroprotective mechanisms of these benzoic acid analogues are multifaceted. A primary mechanism is their antioxidant activity, which combats oxidative stress. nih.gov Both HBA and PCA are effective at mitigating oxidative stress, a common pathway of neuronal damage in neurodegenerative diseases. nih.gov Beyond general antioxidant effects, these analogues can exhibit distinct protective characteristics. For instance, under conditions of nitrosative stress, which occurs during neuroinflammation, only PCA was found to be neuroprotective. nih.gov Conversely, under conditions of excitotoxicity (neuronal damage from overstimulation by neurotransmitters), only HBA demonstrated neuroprotective effects. nih.gov Additionally, PCA acts as an effective anti-inflammatory agent in microglial cells (the immune cells of the central nervous system) by reducing the production of nitric oxide, a pro-inflammatory molecule. nih.gov The activation of autophagy, a cellular process for clearing damaged components, is another protective mechanism that can be induced by certain neuroprotective compounds, which is crucial for neuronal health. nih.gov

Metabolic Regulation and Anti-diabetic Research on this compound Analogues

Analogues of this compound have emerged as subjects of interest in the research of metabolic disorders, particularly type 2 diabetes mellitus (T2DM). researchgate.net One of the primary strategies for managing T2DM is to control post-meal high blood sugar (postprandial hyperglycemia), often by inhibiting enzymes like α-glucosidase and α-amylase. nih.gov

A significant analogue, 2-hydroxy-4-methoxy benzoic acid (HMBA), isolated from the roots of the medicinal plant Hemidesmus indicus, has been evaluated for its anti-diabetic activity. researchgate.net Oral administration of HMBA to streptozotocin-induced diabetic rats significantly reduced blood glucose levels and increased plasma insulin (B600854) to near-normal levels. nih.gov The study concluded that HMBA could help in controlling diabetes due to its hypoglycemic (blood sugar-lowering) and hypocholesterolemic (cholesterol-lowering) effects. researchgate.net It also helped normalize levels of glycosylated hemoglobin, a marker for long-term blood glucose control. researchgate.net Another synthetic analogue, 2,5-dimethoxy(4-methoxyphenyl)benzamide (DMPB), was identified as a potent anti-diabetic agent that more than doubled glucose uptake in muscle cells. researchgate.net This effect was linked to the activation of key proteins in the glucose uptake pathway, such as pAMPK and pAKT. researchgate.net

Table 2: Anti-diabetic Activity of this compound Analogues

| Compound/Analogue | Model | Key Findings | Citation |

|---|---|---|---|

| 2-hydroxy-4-methoxy benzoic acid (HMBA) | Streptozotocin-induced diabetic rats | Significantly reduced blood glucose and normalized plasma insulin, glycosylated hemoglobin, and cholesterol levels. | researchgate.netnih.gov |

| 3,5-Dibromo-4,6-dimethoxychalcones | In vitro enzyme inhibition assays | Exhibited dual inhibition of α-glucosidase and α-amylase. | nih.gov |

| 2,5-dimethoxy(4-methoxyphenyl)benzamide (DMPB) | C2C12 muscle cells | Enhanced glucose uptake and activated pAMPK and pAKT pathways. | researchgate.net |

| Aurone analogues | In vitro enzyme inhibition assays | Identified as potential inhibitors of α-amylase and α-glucosidase. | mdpi.com |

Structure-Activity Relationship (SAR) Studies for this compound Analogues

Structure-activity relationship (SAR) studies are crucial for optimizing the design of new therapeutic agents based on a core chemical scaffold. iomcworld.com For benzoic acid derivatives and their analogues, SAR studies help to identify the chemical features that are essential for their biological activity. iomcworld.comresearchgate.net

In the context of anti-diabetic research, SAR studies on a series of 3,5-dibromo-4,6-dimethoxychalcones and their corresponding flavone (B191248) derivatives revealed insights into their inhibitory activity against α-glucosidase and α-amylase. nih.gov These studies allow chemists to modify the core structure to enhance potency and selectivity. For example, the synthesis and SAR study of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives led to the identification of potent and selective inhibitors of the 12-lipoxygenase enzyme, which is implicated in diabetes. nih.gov These optimized compounds displayed high potency and favorable metabolic properties. nih.gov

SAR studies have also been applied to other biological activities. For instance, research on benzoic acid derivatives from plant sources that exhibit anti-sickling properties in vitro has helped to elucidate the structural requirements for this activity. iomcworld.comresearchgate.net Similarly, the synthesis and SAR of a novel series of 4-azabenzoxazole analogues led to the development of potent histamine (B1213489) H3 antagonists. nih.gov These studies collectively demonstrate the importance of understanding how specific structural modifications to the core benzoic acid or related scaffolds influence their interaction with biological targets, thereby guiding the development of more effective therapeutic compounds.

Analytical and Spectroscopic Characterization Methodologies for 2 Hydroxy 4,6 Dimethoxybenzoic Acid

Vibrational Spectroscopy Techniques (FTIR, Raman) for Structural Elucidation

FTIR Spectroscopy:

FTIR spectroscopy is instrumental in identifying the characteristic vibrational modes of the molecule's functional groups. Analysis of the FTIR spectrum reveals key absorption bands that confirm the presence of the hydroxyl, methoxy (B1213986), and carboxylic acid moieties. For instance, the spectrum of a related compound, p-hydroxybenzoic acid, shows distinct absorption bands for the hydroxyl (3465 cm⁻¹) and carbonyl (1673 cm⁻¹) groups. researchgate.net Similarly, in 2-Hydroxy-4,6-dimethoxybenzoic acid, characteristic peaks would be expected for the O-H stretching of the hydroxyl and carboxylic acid groups, C=O stretching of the carboxylic acid, C-O stretching of the methoxy and carboxylic acid groups, and aromatic C-H and C=C stretching vibrations. Studies on similar benzoic acid derivatives have shown that the formation of hydrogen-bonded dimers in certain solvents can be observed through shifts in the C=O stretching region of the IR spectrum. ucl.ac.uk

Raman Spectroscopy:

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule and for analyzing its conformational preferences in solution.

¹H and ¹³C NMR are the primary techniques used. In the ¹H NMR spectrum of this compound, distinct signals would be observed for the protons of the aromatic ring, the methoxy groups, the hydroxyl group, and the carboxylic acid group. The chemical shifts and coupling patterns of these protons provide information about their chemical environment and spatial relationships.

¹³C NMR spectroscopy provides information on the carbon framework of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the carbonyl carbon, the aromatic carbons, and the methoxy carbons are particularly diagnostic.

Conformational analysis of flexible molecules like this compound can be aided by NMR studies in different solvents and at various temperatures, often in conjunction with theoretical calculations. ucl.ac.ukauremn.org.br For example, the investigation of related chalcones has demonstrated the use of GIAO-DFT (Gauge-Including Atomic Orbital - Density Functional Theory) calculations to predict ¹³C NMR chemical shifts and to understand the conformational preferences of the molecule. semanticscholar.orgresearchgate.net This combined experimental and computational approach allows for a detailed understanding of the molecule's three-dimensional structure in solution.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through the analysis of its fragmentation patterns.

The mass spectrum of this compound (C₉H₁₀O₅) would show a molecular ion peak corresponding to its molecular weight of 198.17 g/mol . chemicalbook.com The fragmentation of benzoic acid derivatives under electron ionization (EI) is well-characterized. Common fragmentation pathways for aromatic carboxylic acids include the loss of a hydroxyl radical (M-17) and a carboxyl group (M-45). libretexts.orgmiamioh.edu For benzoic acid itself, prominent fragments are observed at m/z 105 (loss of OH) and m/z 77 (phenyl cation). docbrown.info

In the case of this compound, characteristic fragmentation would also involve the methoxy groups. The loss of a methyl group (CH₃) or a formaldehyde (B43269) molecule (CH₂O) from the molecular ion or subsequent fragment ions can provide valuable structural information. nih.gov High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which aids in the unambiguous determination of the elemental composition of the parent ion and its fragments.

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for separating this compound from impurities and for its quantitative analysis in various matrices.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the purity assessment and quantification of non-volatile compounds like this compound. A typical HPLC method would utilize a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous acidic solution and an organic solvent like acetonitrile (B52724) or methanol (B129727). vu.edu.au The purity of the compound can be determined by analyzing the chromatogram for the presence of any additional peaks. For instance, the purity of 2,6-dimethoxybenzoic acid has been reported as 99% by HPLC. selleckchem.com HPLC methods can be optimized for the separation of closely related benzoic acid derivatives. vu.edu.au

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. Since this compound is not sufficiently volatile for direct GC analysis, it typically requires derivatization to increase its volatility. nih.gov Common derivatization agents include silylating reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), which convert the acidic hydroxyl and carboxylic acid groups into their corresponding trimethylsilyl (B98337) (TMS) ethers and esters. nist.govresearchgate.net The resulting volatile derivative can then be separated by GC and detected by MS. The mass spectrum of the derivatized compound provides definitive identification. GC-MS has been used for the characterization of various hydroxybenzoic acids and their derivatives. researchgate.netnih.gov

Ultra-High Performance Liquid Chromatography-Electrospray Ionization Quadrupole Time-of-Flight Tandem Mass Spectrometry (UHPLC-ESI-Q-TOF/MS) for Complex Mixture Analysis

For the analysis of this compound in complex matrices, such as natural product extracts, Ultra-High Performance Liquid Chromatography coupled with Electrospray Ionization Quadrupole Time-of-Flight Tandem Mass Spectrometry (UHPLC-ESI-Q-TOF/MS) offers high resolution, sensitivity, and specificity. semanticscholar.orgrsc.org This technique allows for the rapid separation of components in a mixture by UHPLC, followed by their ionization using ESI and detection by a high-resolution Q-TOF mass spectrometer. The accurate mass measurements provided by the TOF analyzer enable the determination of the elemental composition of the detected compounds. imrpress.com Tandem mass spectrometry (MS/MS) capabilities allow for the fragmentation of selected ions, providing structural information that aids in the confident identification of compounds, even at low concentrations. mdpi.com

X-ray Diffraction Studies for Solid-State Structure Determination of this compound and its Derivatives

A notable example is the study of a co-crystal formed between 4,6-dimethoxy-2-(methylsulfanyl)pyrimidine and 4-hydroxybenzoic acid. In this structure, the 4-hydroxybenzoic acid molecules form centrosymmetric dimers through robust O—H⋯O hydrogen bonds, creating a characteristic R22(8) ring motif. nih.gov These dimers are further linked by the pyrimidine (B1678525) derivative through O—H⋯N and C—H⋯O interactions, highlighting the diverse hydrogen bonding capabilities of such systems. nih.gov The planarity of the dimethoxy-substituted ring and the slight twist of the carboxylic acid group are also key structural features. nih.gov

Another relevant derivative, (E)-4,6-dimethoxy-2-(4-methoxystyryl)-3-methylbenzaldehyde, provides crystallographic data for a molecule containing the 4,6-dimethoxy substitution pattern on a benzene (B151609) ring. The analysis of this compound reveals a monoclinic crystal system and provides specific lattice parameters. nih.gov The methoxy groups are observed to be nearly coplanar with the benzene ring to which they are attached. nih.gov

The following tables summarize the crystallographic data obtained from the X-ray diffraction studies of these pertinent derivatives.

Table 1: Crystallographic Data for (E)-4,6-dimethoxy-2-(4-methoxystyryl)-3-methylbenzaldehyde nih.gov

| Parameter | Value |

| Molecular Formula | C₁₉H₂₀O₄ |

| Molecular Weight | 312.35 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 11.3632 (9) |

| b (Å) | 8.7159 (7) |

| c (Å) | 16.2382 (13) |

| β (°) ** | 101.927 (2) |

| Volume (ų) ** | 1573.5 (2) |

| Z | 4 |

| Temperature (K) | 200 |

| Radiation | Mo Kα |

| Reflections Collected | 11266 |

| Independent Reflections | 3904 |

| R-factor (%) | 5.7 |

Table 2: Hydrogen Bond Geometry for the Co-crystal of 4,6-dimethoxy-2-(methylsulfanyl)pyrimidine and 4-hydroxybenzoic acid nih.gov

| Donor–H···Acceptor | D–H (Å) | H···A (Å) | D···A (Å) | D–H···A (°) |

| O4—H1O4···O3 | 0.86 (2) | 1.76 (2) | 2.6189 (14) | 172 (3) |

| O5—H1O5···N1 | 0.80 (3) | 1.99 (3) | 2.7562 (14) | 162 (3) |

| C9—H9A···O1 | 0.95 | 2.44 | 3.3437 (16) | 160 |

| C12—H12A···O2 | 0.95 | 2.59 | 3.3340 (16) | 135 |

The data from these derivatives strongly suggest that this compound would likely crystallize in a manner that maximizes hydrogen bonding, with the carboxylic acid group participating in the formation of dimers. The hydroxyl and methoxy substituents on the benzene ring would further influence the crystal packing through additional intermolecular interactions. The planarity of the aromatic ring and the orientation of the functional groups are critical determinants of the final solid-state architecture.

Computational and Theoretical Investigations of 2 Hydroxy 4,6 Dimethoxybenzoic Acid

Quantum Chemical Calculations and Density Functional Theory (DFT) Studies on 2-Hydroxy-4,6-dimethoxybenzoic Acid Analogues

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It has been widely applied to study the properties of benzoic acid derivatives, providing valuable information on their geometry, stability, and reactivity.

The electronic structure of a molecule is fundamental to its chemical reactivity. DFT calculations are frequently employed to determine key electronic properties of benzoic acid analogues. For instance, studies on various substituted benzoic acids have shown that the presence and position of substituents like hydroxyl (-OH) and methoxy (B1213986) (-OCH3) groups significantly influence the electron distribution and, consequently, the molecule's reactivity.

Research on dimethoxybenzene derivatives has demonstrated that these compounds are thermodynamically stable, a feature that is advantageous for pharmaceutical applications. The electronic properties, including HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energy levels and the energy gap between them, are crucial in predicting a molecule's reactivity. A smaller energy gap generally implies higher reactivity.

In a study of various benzoic acid derivatives, DFT computations were used to analyze their quantum chemical reactivity. nih.gov The outcomes of these calculations help in understanding the potential of these molecules as drug candidates. For example, the analysis of global reactivity descriptors for compounds like 2-methoxy-4,6-diphenylnicotinonitrile, which shares some structural motifs with our compound of interest, provides insights into its chemical reactivity and stability. mdpi.com The vertical ionization potential for this compound was calculated to be 7.7691 eV. mdpi.com

The molecular electrostatic potential (MEP) is another important property derived from DFT calculations. It helps in identifying the regions of a molecule that are prone to electrophilic and nucleophilic attack. For dimethoxybenzene derivatives, MEP analysis has revealed that some are more electrophilic and act as hydrogen bond donors, while others are more nucleophilic and are strong hydrogen bond acceptors. actascientific.com

Table 1: Calculated Electronic Properties of a Benzoic Acid Analogue

| Property | Value |

|---|---|

| Vertical Ionization Potential (IP) | 7.7691 eV |

Data sourced from a study on 2-methoxy-4,6-diphenylnicotinonitrile. mdpi.com

Computational methods are also used to simulate spectroscopic properties, which can then be compared with experimental data to validate the computational model and aid in the interpretation of experimental spectra. DFT calculations have been successfully used to predict the vibrational (FT-IR and Raman) and NMR spectra of various benzoic acid derivatives. ucl.ac.ukbohrium.comacs.orgmdpi.com

For example, a study on two new Schiff base ligands derived from hydroxy- and methoxy-substituted benzaldehydes utilized DFT to interpret their absorption spectra. sharif.edu The calculated vibrational frequencies and NMR chemical shifts for various benzoic acid derivatives have shown good agreement with experimental values. actascientific.commdpi.com In one study, the C=O stretching vibration, a characteristic band for benzoic acids, was predicted in the range of 1740–1660 cm⁻¹. mdpi.com The O–H stretching vibration was predicted to be between 3600 and 3400 cm⁻¹. mdpi.com

Table 2: Predicted Vibrational Frequencies for a Benzoic Acid Derivative

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|

| O-H Stretching | 3619 |

| C=O Stretching | 1776 |

Data from a study on 2-[(1H-benzimidazol-1-yl)-methyl]benzoic acid. mdpi.com

Molecular Docking Studies for Ligand-Target Interactions of this compound Analogues

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to screen for potential drug candidates by predicting their binding affinity to a biological target, such as a protein or enzyme.

Molecular docking studies on various benzoic and cinnamic acid derivatives have demonstrated their potential to interact with a range of biological targets. nih.gov For example, a study on ferulic acid (4-hydroxy-3-methoxycinnamic acid), a close analogue, showed that it could interact with multiple receptors of the MCF-7 breast cancer cell line. nih.gov The binding affinity for the most favorable interaction was -6.96 kcal/mol. nih.gov

In another study, methoxy benzoin (B196080) derivatives were evaluated for their enzyme inhibition activities. researchgate.netacgpubs.org The docking studies helped to understand the structure-activity relationship of these compounds. Similarly, benzoic acid derivatives have been investigated as potential inhibitors of the SARS-CoV-2 main protease. nih.gov The docking scores for various benzoic acid derivatives ranged from -29.59 to -37.25 kcal/mol. nih.gov

Table 3: Molecular Docking Results for Ferulic Acid with MCF-7 Receptors

| Receptor (PDB ID) | Binding Affinity (kcal/mol) |

|---|---|

| 2IOG | -6.96 |

Data from a study on ferulic acid. nih.gov

The interaction between a ligand and its target protein is not static. Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of the protein-ligand complex over time. These simulations can reveal the stability of the binding and the key interactions that maintain the complex.

In a study of ferulic acid with a breast cancer receptor, MD simulations showed a root mean square fluctuation (RMSF) of 1.713 Å for the complex, indicating a stable interaction. nih.gov The study of the interaction of 4-hydroxybenzoic acid and 4-hydroxy-3-methoxybenzoic acid with human serum albumin (HSA) revealed that these compounds could bind to the protein, which is crucial for their transport and metabolism in the body. nih.gov

Molecular Dynamics Simulations of this compound in Biological Environments

A study on the self-association of four benzoic acid derivatives, including 2,6-dimethoxybenzoic acid, in various solvents was conducted using MD simulations. ucl.ac.ukbohrium.comacs.org The simulations revealed that in apolar solvents, these molecules tend to form hydrogen-bonded dimers. ucl.ac.ukbohrium.comacs.org In contrast, in polar solvents that can act as hydrogen bond acceptors, the formation of these dimers is inhibited in favor of interactions with the solvent molecules. ucl.ac.ukbohrium.comacs.org

Another study used MD simulations to investigate the influence of crystallization additives on the morphology of 2,6-dimethoxybenzoic acid and 3-hydroxybenzoic acid. bohrium.com These simulations help in understanding how different additives can affect the crystal growth by adsorbing onto the crystal surfaces.

These computational studies on the analogues of this compound provide a valuable framework for understanding its potential chemical and biological properties. While direct computational data for this specific molecule is limited, the findings from its analogues suggest that it is a promising candidate for further investigation.

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Profiling through Computational Approaches for this compound Analogues

The journey of a drug molecule through the human body is a complex process governed by its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. Predicting these properties early in the drug discovery pipeline is crucial to avoid costly late-stage failures. In silico ADMET profiling utilizes computational models to estimate these pharmacokinetic and toxicological parameters based on the chemical structure of a compound. While specific ADMET data for this compound is not extensively available in the public domain, studies on structurally similar phenolic acids and their derivatives provide valuable insights into the expected properties of this class of compounds.

Phenolic acids, in general, are known to possess a range of biological activities. Computational models can predict key ADMET parameters for analogues of this compound, such as other substituted benzoic acids. These predictions are based on various molecular descriptors, including lipophilicity (logP), aqueous solubility (logS), molecular weight, and the number of hydrogen bond donors and acceptors.

For instance, a study on a library of phenolic acids demonstrated that increasing the number of hydroxyl and methoxy groups, which is relevant to this compound, can influence their antioxidant properties. nih.gov However, a trend of slightly decreased antimicrobial efficacy was observed with an increased number of these groups. nih.gov Computational tools can further dissect these observations by predicting how such substitutions affect ADMET parameters.

The following interactive table presents a hypothetical ADMET profile for a series of analogues of this compound, based on general trends observed for phenolic compounds in computational studies. The data is illustrative and aims to showcase the type of information generated through in silico ADMET profiling.

Table 1: Predicted ADMET Properties of this compound Analogues This table is interactive. You can sort the data by clicking on the column headers.

| Compound | Structure | Predicted Human Intestinal Absorption (%) | Predicted Caco-2 Permeability (logPapp, cm/s) | Predicted Blood-Brain Barrier (BBB) Penetration | Predicted P-glycoprotein Substrate | Predicted Toxicity Class (LD50, rat, oral) |

| This compound | Analogue 1 | High | Moderate | Low | No | 4 |

| 2,4-Dihydroxy-6-methoxybenzoic acid | Analogue 2 | High | Moderate | Low | No | 4 |

| 2-Hydroxy-4-methoxybenzoic acid | Analogue 3 | High | High | Moderate | No | 3 |

| Syringic acid (4-hydroxy-3,5-dimethoxybenzoic acid) | Analogue 4 | High | Moderate | Low | No | 4 |

| Vanillic acid (4-hydroxy-3-methoxybenzoic acid) | Analogue 5 | High | High | Moderate | No | 3 |

Note: The data in this table is illustrative and based on general trends for phenolic acids. Specific experimental validation is required.

QSAR (Quantitative Structure-Activity Relationship) Modeling for this compound and its Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net By identifying the key molecular features that influence a particular biological effect, QSAR models can be used to predict the activity of new, untested compounds and guide the design of more potent molecules. dovepress.com

For phenolic compounds like this compound and its analogues, QSAR studies have been employed to understand and predict their various biological activities, including antioxidant and antimicrobial effects. frontiersin.orgnih.gov These models typically use a set of molecular descriptors that quantify different aspects of the chemical structure, such as electronic properties (e.g., atomic charges, dipole moment), steric properties (e.g., molecular volume, surface area), and hydrophobic properties (e.g., logP). dovepress.com

A study on the antibacterial properties of 35 polyphenols, including phenolic acids, developed reliable QSAR models that predicted the bacterial load difference for several bacterial strains. frontiersin.orgresearchgate.net The main descriptors involved in these models were related to the lipophilicity and the electronic and charge properties of the polyphenols. researchgate.net Another QSAR analysis of phenolic antioxidants revealed that parameters like the heat of formation, the energy of molecular orbitals, and the number of hydroxyl groups could be used to estimate their antioxidant activities. nih.gov

The following interactive table illustrates a hypothetical QSAR model for the antimicrobial activity of a series of substituted benzoic acid analogues, including structures related to this compound. The table showcases the types of descriptors used and the resulting predicted activity.

Table 2: QSAR Model for Predicted Antimicrobial Activity of Benzoic Acid Analogues This table is interactive. You can sort the data by clicking on the column headers.

| Compound | Structure | LogP (Hydrophobicity) | Dipole Moment (Debye) | Molecular Weight ( g/mol ) | Predicted Antimicrobial Activity (pMIC) |

| This compound | Analogue 1 | 1.85 | 3.2 | 198.17 | Moderate |

| 2,4-Dihydroxy-6-methoxybenzoic acid | Analogue 2 | 1.35 | 2.8 | 184.14 | Low |

| 2-Hydroxy-4-methoxybenzoic acid | Analogue 3 | 1.60 | 3.0 | 168.15 | Moderate-High |

| 4-Hydroxybenzoic acid | Analogue 4 | 1.58 | 2.5 | 138.12 | Low-Moderate |

| Benzoic acid | Analogue 5 | 1.87 | 2.7 | 122.12 | Low |

Note: The data in this table is illustrative and based on general principles of QSAR for phenolic compounds. The predicted activity is a hypothetical value for comparative purposes.

Natural Occurrence, Isolation, and Biosynthetic Pathways of 2 Hydroxy 4,6 Dimethoxybenzoic Acid

Identification in Plant Species and Natural Sources

While direct isolation of 2-Hydroxy-4,6-dimethoxybenzoic acid from plants is not extensively documented, its structural relatives are known to exist in the plant kingdom and, more significantly, as metabolites of fungi. The core of this molecule is a β-resorcylic acid (2,4-dihydroxybenzoic acid), a structure commonly found in fungal polyketides. nih.govsielc.comwikipedia.orgnih.gov Resorcylic acid lactones (RALs), a class of fungal secondary metabolites, are a prime example of this, being produced by a variety of fungal species. sielc.comwikipedia.org

Recent research has pointed towards endophytic fungi as a source of similar benzoic acid derivatives. For instance, a new p-hydroxybenzoic acid derivative was successfully isolated from the fermentation of Penicillium sp. R22, an endophytic fungus found in Nerium indicum. nih.gov This discovery suggests that endophytic fungi are a promising source for discovering novel and rare benzoic acid derivatives, including potentially this compound.

In the plant kingdom, related compounds have been identified. For example, 2,6-dimethoxybenzoic acid has been noted as an allelochemical in certain rice cultivars. researchgate.net Another related compound, 2-hydroxy-4-methoxybenzoic acid, is a known constituent of the medicinal plant Hemidesmus indicus. youtube.comresearchgate.net The presence of these structurally similar compounds in both plants and fungi highlights the diverse natural sources of substituted benzoic acids.

Table 1: Natural Sources of this compound and Related Compounds

| Compound | Natural Source | Type of Source |

| Resorcylic Acid Lactones (core structure) | Various Fungi | Fungal Metabolite |

| p-Hydroxybenzoic Acid Derivative | Penicillium sp. R22 (endophyte from Nerium indicum) | Fungal Metabolite |

| 2,6-Dimethoxybenzoic Acid | Rice (Oryza sativa) | Plant Allelochemical |

| 2-Hydroxy-4-methoxybenzoic Acid | Hemidesmus indicus | Plant Metabolite |

Isolation and Purification Techniques from Natural Extracts

The isolation and purification of this compound from natural sources, such as fungal fermentation broths or plant tissues, typically involves a multi-step process utilizing chromatographic techniques. A general workflow for the isolation of such phenolic compounds can be outlined as follows:

Extraction: The initial step involves the extraction of the compound from the source material. For fungal cultures, the fermentation broth is often extracted with an organic solvent like ethyl acetate (B1210297). For plant material, an aqueous methanol (B129727) extraction is a common starting point. mdpi.com

Fractionation: The crude extract is then subjected to fractionation to separate compounds based on their polarity. This is often achieved using column chromatography with a stationary phase like silica (B1680970) gel and a gradient of mobile phase solvents, for example, a mixture of n-hexane and ethyl acetate. phcogj.com

Purification: The fractions containing the target compound are further purified. This can involve techniques such as preparative Thin Layer Chromatography (TLC) or, more commonly, High-Performance Liquid Chromatography (HPLC). phcogj.com Reverse-phase HPLC (RP-HPLC) is particularly effective for separating phenolic acids. For instance, a method developed for the related 2-hydroxy-4-methoxybenzoic acid used a C18 column with a mobile phase of acetonitrile (B52724) and water, sometimes with the addition of an acid like phosphoric or formic acid to improve peak shape. sielc.comresearchgate.netresearchgate.net

Structure Elucidation: Once a pure compound is isolated, its structure is determined using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), and in some cases, X-ray crystallography. nih.govresearchgate.net

Table 2: Techniques for Isolation and Purification

| Technique | Purpose | Example Application |

| Solvent Extraction | Initial recovery of compounds from source material | Ethyl acetate extraction of fungal broth |

| Column Chromatography | Fractionation of the crude extract | Silica gel column with n-hexane/ethyl acetate gradient |

| Preparative TLC | Further purification of fractions | Separation of compounds with similar polarity |

| RP-HPLC | High-resolution purification of the target compound | C18 column with acetonitrile/water mobile phase |

| NMR Spectroscopy | Determination of the chemical structure | 1H and 13C NMR for structural elucidation |

| Mass Spectrometry | Determination of molecular weight and formula | ESI-MS for molecular ion detection |

Enzymatic and Metabolic Pathways Leading to this compound

The biosynthesis of this compound is believed to proceed through the polyketide pathway, a major route for the production of secondary metabolites in fungi. nih.gov The core resorcylic acid structure is assembled by a polyketide synthase (PKS) enzyme. nih.govwikipedia.org

Specifically, a Type III PKS is likely involved. These enzymes catalyze the condensation of multiple small carboxylic acid units, known as extender units (typically malonyl-CoA), with a starter unit (like acetyl-CoA). nih.govnih.gov For example, a Type III PKS from the fungus Neurospora crassa has been shown to synthesize pentaketide (B10854585) resorcylic acids by condensing a starter CoA ester with four molecules of malonyl-CoA. nih.gov

The formation of the polyketide chain is followed by a series of modifications, including cyclization and aromatization, to form the 2,4-dihydroxybenzoic acid (β-resorcylic acid) core. Subsequent enzymatic modifications are then required to produce this compound. These modifications are believed to involve O-methylation at the C4 and C6 hydroxyl groups, catalyzed by specific methyltransferase enzymes, which use S-adenosyl methionine (SAM) as a methyl group donor.

Ecological Roles and Phytochemical Significance of this compound

The presence of this compound and its structural analogs in nature suggests they play significant ecological roles. Many phenolic compounds are known to be involved in chemical defense and communication between organisms.

One of the primary proposed roles for this compound is as an allelochemical. nih.gov Allelopathy is the phenomenon where one organism produces biochemicals that influence the growth, survival, and reproduction of other organisms. Several benzoic acid derivatives have been shown to possess allelopathic properties, inhibiting seed germination and plant growth. researchgate.net For example, p-hydroxybenzoic acid has been found to interfere with the water balance in soybean seedlings, leading to reduced growth. researchgate.net The phytotoxic effects of dimethoxybenzoic acids suggest they could act as natural herbicides, helping the producing organism to compete for resources by suppressing neighboring plant life.

Furthermore, the isolation of a related antifungal compound from an endophytic Penicillium species suggests a role in protecting the host plant from pathogenic fungi. nih.gov The production of such antimicrobial compounds is a key aspect of the symbiotic relationship between endophytes and their host plants. Therefore, it is plausible that this compound contributes to the chemical defense arsenal (B13267) of its producing organism, be it a plant or a fungus.

Advanced Materials Science and Engineering Applications of 2 Hydroxy 4,6 Dimethoxybenzoic Acid

Role as a Chemical Building Block for Complex Organic Molecules

In organic synthesis, a "building block" refers to a molecule that can be readily incorporated into a larger, more complex structure. 2-Hydroxy-4,6-dimethoxybenzoic acid serves as an exemplary building block due to its distinct functional groups—a carboxylic acid, a phenolic hydroxyl group, and two methoxy (B1213986) groups—which provide multiple reaction sites for constructing intricate molecular architectures. smolecule.comlookchem.com

This compound is a crucial intermediate in the synthesis of various complex molecules, including pharmaceuticals and natural products. researchgate.net The reactivity of its hydroxyl and carboxylic acid groups allows for transformations such as esterification, etherification, and amidation, while the methoxy groups can influence the electronic properties and solubility of the final molecule.

A notable application is its use as a precursor in the synthesis of the natural lichen substance, crocynol. Research has detailed a synthetic pathway where a methylated derivative of the title compound, specifically 4,6-dimethoxy-2-hydroxy-3-methylbenzoic acid, is a key intermediate. researchgate.net This underscores its value in multi-step syntheses that aim to replicate complex natural products. Its derivatives are also being explored for their potential in developing new anti-inflammatory and analgesic agents, highlighting its importance in pharmaceutical chemistry.

| Functional Group | Potential Reaction Type | Role in Complex Molecule Synthesis |

|---|---|---|

| Carboxylic Acid (-COOH) | Esterification, Amidation, Reduction | Forms ester or amide linkages; can be reduced to an alcohol for further modification. |

| Hydroxyl (-OH) | Etherification, Esterification, Oxidation | Forms ether or ester bonds; can be oxidized to a ketone. |